4-Ethyl-3-fluorobenzonitrile
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Overview
Description
4-Ethyl-3-fluorobenzonitrile is an organic compound with the molecular formula C9H8FN. It is a derivative of benzonitrile, where the benzene ring is substituted with an ethyl group at the fourth position and a fluorine atom at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Ethyl-3-fluorobenzonitrile typically involves the following steps:
Formylation: The starting material, fluorobenzonitrile, undergoes formylation to introduce a formyl group.
Wittig Reaction: The formylated intermediate is then subjected to a Wittig reaction to introduce the ethyl group.
Coupling Reaction: In the presence of a catalyst, the intermediate undergoes a coupling reaction with an ethyl coupling reagent to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can produce different functionalized derivatives .
Scientific Research Applications
4-Ethyl-3-fluorobenzonitrile has several scientific research applications:
Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agricultural Chemicals: The compound is utilized in the development of agrochemicals such as pesticides and herbicides.
Dyes and Pigments: It serves as a precursor in the synthesis of dyes and pigments for industrial applications.
Electronic Materials: The compound is used in the production of electronic materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-4-fluorobenzonitrile
- 4-Fluorobenzonitrile
- 3,4-Difluorobenzonitrile
Comparison
4-Ethyl-3-fluorobenzonitrile is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic characteristics, compared to similar compounds.
Properties
Molecular Formula |
C9H8FN |
---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
4-ethyl-3-fluorobenzonitrile |
InChI |
InChI=1S/C9H8FN/c1-2-8-4-3-7(6-11)5-9(8)10/h3-5H,2H2,1H3 |
InChI Key |
KJCHAFGYUABYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C#N)F |
Origin of Product |
United States |
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